molecular formula C21H18FN5O B5560559 8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide

8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide

Katalognummer B5560559
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: NMYJSOUJUFBHRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H18FN5O and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide is 375.14953838 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for Peripheral Benzodiazepine Receptors

The development of novel quinoline-2-carboxamide derivatives, including 8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide, highlights their potential as radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds have shown high specific binding to PBR across various organs in pre-administration inhibition studies in rats, suggesting their usefulness in PBR imaging with PET for medical diagnostics and research purposes (Matarrese et al., 2001).

Antibacterial Activity

A study on novel antibacterial agents, including fluoroquinolones, demonstrated the significant potential of these compounds against a broad spectrum of Gram-positive and Gram-negative bacteria. The research emphasizes the design and synthesis of m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, which contributed to the discovery of compounds with extremely potent antibacterial activities. This work indicates the promising role of fluoroquinolones in developing new antibiotics to combat resistant bacterial strains (Kuramoto et al., 2003).

Metal Ion Sensing and Fluoroionophore Development

Research on quinoline-containing calixarene fluoroionophores, utilizing 8-alkoxy-5-chloroquinoline fluorophores, demonstrated efficient fluoroionophores with selectivity for sodium and strontium ions. This study sheds light on the application of such compounds in sensing and imaging specific metal ions, which could have implications in analytical chemistry, environmental monitoring, and medical diagnostics (Casnati et al., 2003).

Cancer Research and Kinase Inhibition

The discovery of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives with a 1,2,3-triazole-4-carboxamide moiety has highlighted their effectiveness as c-Met kinase inhibitors, showing moderate to excellent antiproliferative activity against several cancer cell lines. This finding opens avenues for the development of targeted cancer therapies, offering insights into the molecular design of new anticancer drugs (Zhou et al., 2014).

Eigenschaften

IUPAC Name

8-fluoro-N-[[4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c22-17-8-4-7-16-9-10-18(25-20(16)17)21(28)23-13-19-26-24-14-27(19)12-11-15-5-2-1-3-6-15/h1-10,14H,11-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYJSOUJUFBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NN=C2CNC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.